molecular formula C9H7BrN2O2 B1394338 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1159831-07-8

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1394338
M. Wt: 255.07 g/mol
InChI Key: PIYHSBMKGBVADI-UHFFFAOYSA-N
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Description

“7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridine . Imidazopyridine is an important fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound further reacts with bromine and iodine to produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides are obtained from the respective trihalides .


Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is represented by the InChI code: 1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) .


Chemical Reactions Analysis

The high reactivity of 2-methylimidazo[1,2-a]pyridine can be explained by the positive inductive effect and hyperconjugation of the methyl group . The reaction of triiodide with NaI in acetone produces 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium iodide .


Physical And Chemical Properties Analysis

The physical form of “7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is solid . It has a molecular weight of 255.07 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and related compounds has been a subject of research due to their potential pharmaceutical applications. For example, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982). These compounds have been evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating their potential use in medicinal chemistry.

Catalysis in Pharmaceutical Synthesis

Palladium-catalyzed Suzuki–Miyaura borylation reactions are essential in pharmaceutical synthesis. For instance, the borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a key step in the formation of certain anticancer and anti-tuberculosis agents (Sanghavi et al., 2022). This showcases the role of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives in the development of novel therapeutic agents.

Development of Organometallic Anticancer Agents

Organometallic complexes containing imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, complexes with the formula [MIICl(η6-p-cymene)(L)], where L includes derivatives of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, have shown promise in inhibiting cyclin-dependent kinases, a key target in cancer therapy (Stepanenko et al., 2011).

Application in Green Chemistry

The synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, demonstrates the application of green chemistry principles in the production of imidazo[1,2-a]pyridine derivatives. This method offers an environmentally friendly and efficient approach to synthesize these compounds (Shaabani et al., 2006).

Antimicrobial Activity

N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid, have been studied for their antimicrobial properties. Some of these compounds have shown promising activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine derivatives are being critically reviewed for their potential in this area .

properties

IUPAC Name

7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYHSBMKGBVADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Abdelaziz, JM Di Trani, H Sahile, L Mann… - ACS …, 2023 - ACS Publications
Q203 (telacebec) is an imidazopyridine amide (IPA) targeting the respiratory CIII 2 CIV 2 supercomplex of the mycobacterial electron transport chain (ETC). Aiming for a better …
Number of citations: 1 pubs.acs.org

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